2-(1H-imidazol-1-yl)nicotinonitrile

Vue d'ensemble

Description

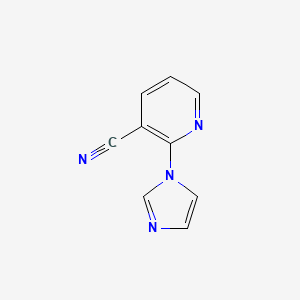

2-(1H-imidazol-1-yl)nicotinonitrile is a chemical compound with the molecular formula C₉H₆N₄ and a molecular weight of 170.17 g/mol It is a derivative of nicotinonitrile, where an imidazole ring is attached to the second position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with imidazole under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and a base like potassium carbonate (K₂CO₃) is used to facilitate the nucleophilic substitution reaction . The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1H-imidazol-1-yl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction.

Substitution: Bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives of the imidazole ring.

Reduction: Amino derivatives of the nitrile group.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the prominent applications of 2-(1H-imidazol-1-yl)nicotinonitrile is its antimicrobial activity . Research has shown that derivatives of nicotinonitriles exhibit significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been tested for their ability to inhibit the growth of Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis, leading to cell death.

Anticancer Properties

Another critical application is in oncology , where nicotinonitrile derivatives have been identified as potential anticancer agents. These compounds can act as inhibitors of specific protein kinases involved in cancer progression. For example, several nicotinonitrile-based drugs, such as Bosutinib and Neratinib, are currently used in treating various types of cancer by targeting tyrosine kinases . The structural features of this compound may enhance its potency against cancer cells through similar mechanisms.

Diabetes Management

Recent studies have highlighted the role of compounds like this compound in diabetes management . Preclinical trials demonstrated that related compounds effectively lower fasting and postprandial glucose levels without causing hypoglycemia . This property makes them attractive candidates for developing new antidiabetic medications.

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Foroumadi et al. (2020) | Demonstrated antibacterial activity against metronidazole-resistant strains | Antimicrobial |

| Rawat et al. (2009) | Developed conjugates with enhanced efficacy against Gram-negative bacteria | Antimicrobial |

| Clinical Trials (2023) | Showed significant reduction in glucose levels in diabetic models | Diabetes Management |

These studies underscore the potential versatility of this compound in addressing various health challenges.

Mécanisme D'action

The mechanism of action of 2-(1H-imidazol-1-yl)nicotinonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial and antifungal effects by disrupting essential biological processes in microorganisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1H-imidazol-1-yl)pyridine-3-carbonitrile: Similar structure with a pyridine ring instead of a nicotinonitrile.

2-(1H-imidazol-1-yl)benzonitrile: Similar structure with a benzonitrile ring.

Uniqueness

2-(1H-imidazol-1-yl)nicotinonitrile is unique due to the presence of both an imidazole ring and a nitrile group attached to a nicotinonitrile backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

2-(1H-imidazol-1-yl)nicotinonitrile is a compound with significant potential in various biological applications, particularly due to its structural features that allow it to interact with a variety of biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : C₉H₆N₄

- Molecular Weight : 170.17 g/mol

- Structure : The compound features an imidazole ring which is known for its ability to participate in diverse chemical reactions and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with enzymes and other biomolecules. Key mechanisms include:

- Enzyme Interaction : The imidazole ring can act as a ligand, binding to metal ions in enzyme active sites. This interaction can lead to either the inhibition or activation of enzymes such as cytochrome P450, influencing metabolic pathways .

- Cell Signaling Modulation : The compound has been shown to affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical regulators of cellular processes .

Biological Activities

This compound exhibits a range of biological activities including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM .

- Antitumor Potential : Preliminary research indicates that imidazole derivatives may exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation through its interaction with specific cellular pathways .

Antibacterial Activity

A study examined the antibacterial efficacy of various imidazole derivatives, including this compound. The findings revealed:

- MIC Values :

- Against Staphylococcus aureus: 20–40 µM.

- Against Escherichia coli: 40–70 µM.

These results indicate significant antibacterial activity, particularly against resistant strains .

Antitumor Activity

Research into the antiproliferative effects of imidazole derivatives highlighted that compounds similar to this compound showed reduced cell viability in cancer cell lines such as HeLa and MDA-MB-231. The IC50 values were notably lower compared to control compounds, indicating enhanced efficacy in inhibiting tumor growth .

Biochemical Pathways Affected

The interaction of this compound with cytochrome P450 enzymes affects drug metabolism and can lead to significant alterations in pharmacokinetics. This interaction is crucial for understanding the compound's potential therapeutic applications and its safety profile .

Propriétés

IUPAC Name |

2-imidazol-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-6-8-2-1-3-12-9(8)13-5-4-11-7-13/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCYHIRTEOPQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531817 | |

| Record name | 2-(1H-Imidazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94448-88-1 | |

| Record name | 2-(1H-Imidazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.